molecular formula C14H16N+ B14334593 Pyridinium, 4-phenyl-1-propyl- CAS No. 106777-11-1

Pyridinium, 4-phenyl-1-propyl-

Cat. No.: B14334593
CAS No.: 106777-11-1
M. Wt: 198.28 g/mol
InChI Key: BYZXAJYUFWGUJG-UHFFFAOYSA-N
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Description

Pyridinium, 4-phenyl-1-propyl-: is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are often used as intermediates in organic synthesis and as catalysts in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridinium, 4-phenyl-1-propyl- typically involves the alkylation of pyridine with a suitable alkyl halide. One common method is the reaction of pyridine with 4-phenyl-1-propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-phenyl-1-propyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinium N-oxide, while reduction can produce the corresponding pyridine derivative .

Mechanism of Action

The mechanism of action of pyridinium, 4-phenyl-1-propyl- involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations that contribute to its activity .

Comparison with Similar Compounds

  • Pyridinium, 4-phenyl-1-butyl-
  • Pyridinium, 4-phenyl-1-ethyl-
  • Pyridinium, 4-phenyl-1-methyl-

Comparison: Pyridinium, 4-phenyl-1-propyl- is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets .

Properties

CAS No.

106777-11-1

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

4-phenyl-1-propylpyridin-1-ium

InChI

InChI=1S/C14H16N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3/q+1

InChI Key

BYZXAJYUFWGUJG-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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